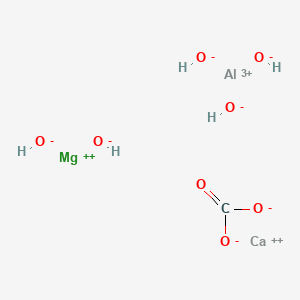
trans-Homoaconitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-Homoaconitate is a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Enzymatic Formation and Lysine Biosynthesis
trans-Homoaconitate is involved in enzymatic processes such as the dehydration of homoisocitric acid, leading to its formation. Strassman and Ceci (1966) have demonstrated this in yeast, highlighting its role in lysine biosynthesis (Strassman & Ceci, 1966).
Biochemical Pathways in Archaea
In Methanosarcina thermophila, trans-Homoaconitate acts as a starting point in a series of reactions leading to the production of alpha-ketosuberate, a precursor for coenzymes B and biotin. Howell et al. (1998) detail this process, indicating its critical role in the biochemistry of this organism (Howell, Harich, Xu, & White, 1998).
Accumulation in Yeast Mutants
Research by Maragoudakis (1967) shows that homoaconitic acid, closely related to trans-Homoaconitate, accumulates in the growth medium of certain lysine-requiring yeast mutants. This suggests its potential role or presence in specific metabolic conditions or genetic variations in yeast (Maragoudakis, 1967).
Antifungal Activity
trans-Homoaconitate derivatives, particularly its trimethyl ester form, exhibit antifungal properties, as demonstrated by Milewska et al. (2012). This compound showed efficacy against human pathogenic yeasts, presenting a potential application in antifungal treatments (Milewska, Prokop, Gabriel, Wojciechowski, & Milewski, 2012).
Synthesis and Separation Techniques
The synthesis and separation of homoaconitic acids, including trans-Homoaconitate, are outlined by Tucci et al. (1969). Their research provides methods for the preparation of these acids, crucial for further biochemical studies and applications (Tucci, Ceci, & Bhattacharjee, 1969).
Role in Coenzyme B Biosynthesis
Drevland et al. (2008) found that homoaconitase enzymes, which process homoaconitic acids, are integral in coenzyme B biosynthesis in methanogens. This emphasizes the importance of these compounds in the biochemistry of certain archaea (Drevland, Jia, Palmer, & Graham, 2008).
Eigenschaften
Molekularformel |
C7H8O6 |
|---|---|
Molekulargewicht |
188.13 g/mol |
IUPAC-Name |
(E)-but-1-ene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/b4-3+ |
InChI-Schlüssel |
BJYPZFUWWJSAKC-ONEGZZNKSA-N |
Isomerische SMILES |
C(CC(=O)O)/C(=C\C(=O)O)/C(=O)O |
SMILES |
C(CC(=O)O)C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
C(CC(=O)O)C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(4-aminobutanoyloxy)-2-[(9Z,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1236207.png)
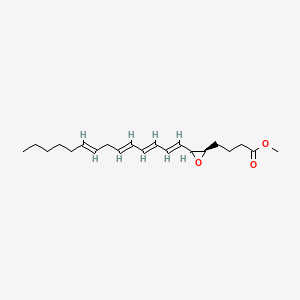
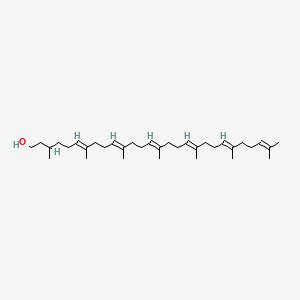
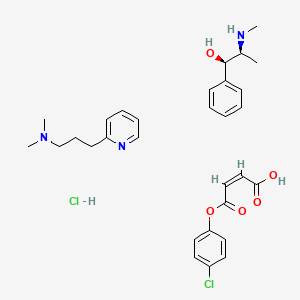
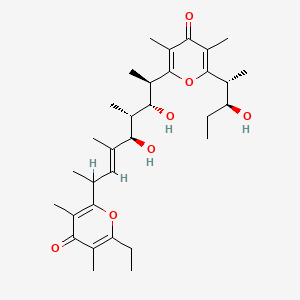

![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)
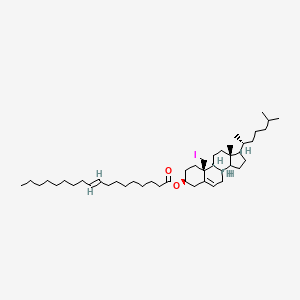
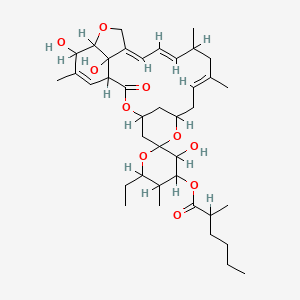
![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)


